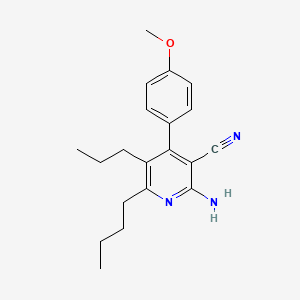![molecular formula C17H16N2OS B11702180 2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11702180.png)
2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a prop-2-en-1-yl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE typically involves a multi-step process. One common method includes the following steps:
Formation of the Aldehyde Intermediate: The starting material, 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde, is synthesized through the hydroxylation of 3-(prop-2-en-1-yl)benzaldehyde.
Condensation Reaction: The aldehyde intermediate is then subjected to a condensation reaction with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbon-nitrogen double bond can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the carbon-nitrogen double bond.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The hydroxyl group and the carbon-nitrogen double bond play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The thiophene ring may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE
- **2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H16N2OS |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C17H16N2OS/c1-4-6-13-7-5-8-14(16(13)20)10-19-17-15(9-18)11(2)12(3)21-17/h4-5,7-8,10,20H,1,6H2,2-3H3/b19-10+ |
InChIキー |
BADAGJQYMKMOKG-VXLYETTFSA-N |
異性体SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC=CC(=C2O)CC=C)C |
正規SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=CC(=C2O)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11702109.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(heptyloxy)oxan-2-YL]methyl acetate](/img/structure/B11702114.png)
![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile](/img/structure/B11702128.png)
![Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702129.png)
![6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one](/img/structure/B11702133.png)
![[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11702136.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium](/img/structure/B11702142.png)
![4-(4-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11702143.png)
![4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B11702148.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11702153.png)
![(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine](/img/structure/B11702161.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11702178.png)

